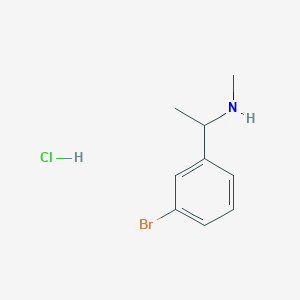

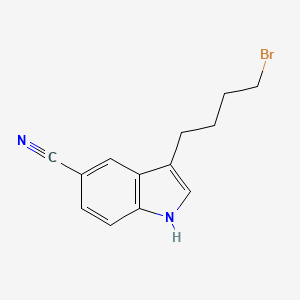

1-溴-4-(溴二氟甲基)苯

描述

Synthesis Analysis

The synthesis of various brominated benzene derivatives has been explored through different methods. For instance, efficient high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, with the bromo derivative being obtained through a cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene and its conversion to the corresponding aryllithium is reported, highlighting the synthesis of less bulky aryl bromides .

Molecular Structure Analysis

Experimental and theoretical investigations have been conducted on 1-bromo-4-chlorobenzene, providing insights into the vibrational frequencies and optimized structures through FT-IR, FT-Raman spectra, and computational methods like HF and DFT calculations . Similarly, the synthesis, characterization, and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene have been presented, offering a detailed look at the optimized structure and calculated IR and NMR spectra .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives has been explored in various contexts. For example, 1-bromo-4-(trifluoromethoxy)benzene has been shown to undergo reactions leading to the generation of arynes, which can be intercepted with furan to produce different naphthalene derivatives . Another study describes the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue and the preparation of a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to their physical properties . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, highlighting the presence of a strong interionic hydrogen bond N+-H···Br− .

科学研究应用

合成和荧光性质

1-溴-4-(溴二氟甲基)苯已通过维蒂希-霍纳反应合成,并用于荧光研究。该化合物在溶液和固态之间表现出相当大的荧光强度变化,显示出聚集诱导发射 (AIE) 特性 (梁佐奇,2015)。

石墨烯纳米带的前体

该化合物可用作平面一维石墨烯纳米带自下而上合成的前体。这些纳米带具有受控的边缘形态和窄宽度,使其在纳米技术和材料科学中具有价值 (S. Patil 等人,2012)。

萘的芳基化路线

该化合物经过特定处理后,可以生成苯基锂等中间体,这在萘的合成中至关重要。这些中间体可以发生各种反应,为合成结构多样的萘衍生物提供途径 (M. Schlosser,E. Castagnetti,2001)。

聚烷基苯的卤化

在卤化反应的研究中,已经使用了 1-溴-4-(溴二氟甲基)苯。这些反应在有机合成中很重要,可以深入了解选择性卤化技术 (P. Bovonsombat,E. Mcnelis,1993)。

分子电子学中的构建模块

芳基溴化物,如 1-溴-4-(溴二氟甲基)苯,被用作分子电子学中的构建模块。它们作为硫醇端封分子线的合成前体,并经历各种转化以形成寡(苯乙烯亚乙烯基)和寡(苯乙烯基乙炔基)线 (N. Stuhr-Hansen 等人,2005)。

安全和危害

1-Bromo-4-(bromodifluoromethyl)benzene is not for medicinal, household, or other use . It is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

The primary target of 1-Bromo-4-(bromodifluoromethyl)benzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its modification can significantly alter the properties and reactivity of the compound .

Mode of Action

1-Bromo-4-(bromodifluoromethyl)benzene operates through a mechanism known as Electrophilic Aromatic Substitution . In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . The presence of the bromodifluoromethyl group can further influence the reactivity and properties of the resulting compound .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-(bromodifluoromethyl)benzene are primarily those involving aromatic compounds . By substituting hydrogen atoms on the benzene ring, this compound can modify the structure and function of aromatic compounds, potentially affecting a wide range of biochemical reactions .

Pharmacokinetics

Like other small organic molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .

Result of Action

The result of the action of 1-Bromo-4-(bromodifluoromethyl)benzene is the formation of a new compound with altered properties . The introduction of the bromodifluoromethyl group can influence the compound’s reactivity, polarity, and other characteristics, potentially leading to changes in its biological activity .

Action Environment

The action of 1-Bromo-4-(bromodifluoromethyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of the reaction .

属性

IUPAC Name |

1-bromo-4-[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTJZUPHVSVCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)

![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)